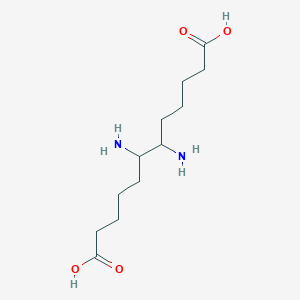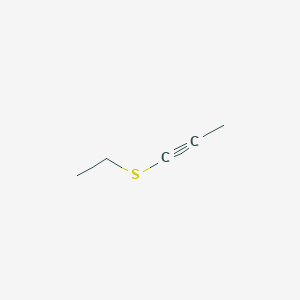![molecular formula C13H21ClN2O B14706976 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea CAS No. 15004-38-3](/img/structure/B14706976.png)
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a tricyclo[3.3.1.13,7]decane core, which is a rigid, cage-like structure, combined with a urea moiety and a chloroethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tricyclo[3.3.1.13,7]decane core, which can be derived from readily available precursors through a series of cyclization reactions.
Chloroethylation: The introduction of the chloroethyl group is achieved through a nucleophilic substitution reaction, where a suitable chloroethylating agent reacts with the tricyclo[3.3.1.13,7]decane derivative.
Urea Formation: The final step involves the formation of the urea moiety by reacting the chloroethylated tricyclo[3.3.1.13,7]decane with an isocyanate or a related reagent under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents may lead to the formation of corresponding oxides or hydroxyl derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, owing to its unique structure and reactivity.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, or DNA, leading to alterations in cellular functions.
Pathways: It may induce cell cycle arrest, apoptosis, or other cellular responses through the modulation of signaling pathways.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexylurea: This compound has a simpler cyclohexyl core, making it less rigid and potentially less reactive.
1-(2-Chloroethyl)-3-adamantylurea: Featuring an adamantane core, this compound shares some structural similarities but differs in its steric and electronic properties.
The uniqueness of this compound lies in its tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
15004-38-3 |
|---|---|
Fórmula molecular |
C13H21ClN2O |
Peso molecular |
256.77 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H21ClN2O/c14-1-2-15-12(17)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H2,15,16,17) |
Clave InChI |
WUTONTJCPFWKLV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


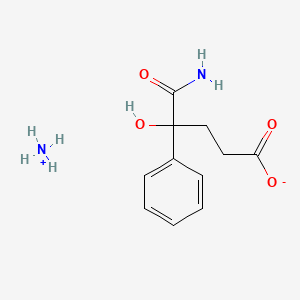
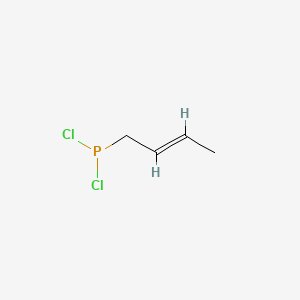
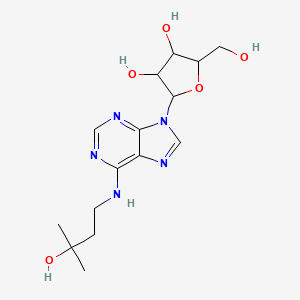
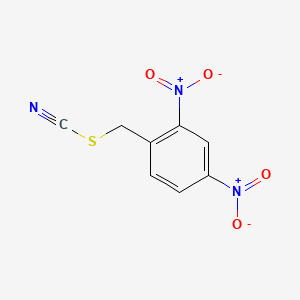

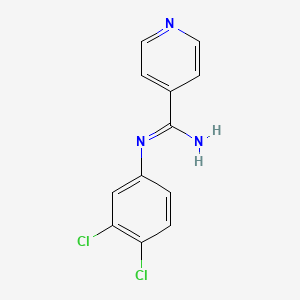
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
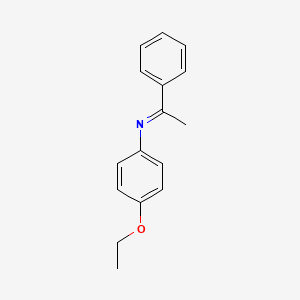
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
